molecular formula C9H9F3N2O B1445248 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine CAS No. 1342265-93-3

2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine

Cat. No. B1445248
M. Wt: 218.18 g/mol
InChI Key: DCNCFTDPXVZMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine, also known as AZT-3-O-TFP, is a heterocyclic compound consisting of an azetidine core with an oxygen atom and a trifluoromethyl group attached to a pyridine ring. It is a synthetically produced compound that has been used in a variety of scientific research applications, including biochemical and physiological studies. AZT-3-O-TFP has been found to possess a number of advantageous properties, making it an attractive choice for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Azetidines and Pyridines : 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine is used in the synthesis of azetidines and pyridines, demonstrating its role in thermal and photochemical cycloaddition reactions with olefins. This process has been shown to activate the imine function and facilitate the synthesis of azetidine derivatives with trifluoromethyl groups (Katagiri, Watanabe, & Kaneko, 1988).

  • Synthesis of Nicotinic Receptor Ligands : It's a key component in synthesizing ligands for nicotinic acetylcholine receptors. Specifically, its derivatives show high affinity for these receptors, making them suitable for positron emission tomography (PET) imaging of central nervous system receptors (Doll et al., 1999).

  • Synthesis of Antidepressant and Nootropic Agents : Derivatives of 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Some derivatives show significant activity in this area (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Applications in Medicinal Chemistry and Drug Development

  • Development of Antimicrobial Agents : This compound has been used in the synthesis of novel 2-azetidinones which have shown significant antimicrobial activities. These derivatives have been tested against a variety of bacterial and fungal strains, indicating their potential in developing new antimicrobial drugs (Ayyash & Habeeb, 2019).

  • Synthesis of Antifungal Agents : The compound has been utilized in creating pyridine derivatives with potent antifungal properties, highlighting its importance in addressing fungal infections (Rajput, Sharma, And Yashovardhan, 2011).

  • Anticancer and Cholesterol Absorption Inhibitor Research : Its derivatives have been investigated for various applications, including as anticancer agents and cholesterol absorption inhibitors, demonstrating the compound's versatility in drug development (Scott et al., 2020).

  • Synthesis of Antitubercular Agents : Studies show the synthesis of derivatives of 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine that exhibit promising in vitro antimicrobial and antituberculosis activity, suggesting potential use in the treatment of tuberculosis (Chandrashekaraiah et al., 2014).

Molecular Imaging and Radiotracer Development

  • Development of Radiotracers for PET Imaging : Derivatives of this compound have been synthesized as radiotracers for studying nicotinic acetylcholine receptors using PET imaging. This application is crucial for brain imaging and understanding neural receptor dynamics (Horti et al., 1998).

  • Studying Nicotinic Acetylcholine Receptors : 6-[18F]Fluoro-A-85380, synthesized using 2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine, has been used to study brain nicotinic acetylcholine receptors, offering insights into neurological functions and disorders (Scheffel et al., 1998).

properties

IUPAC Name

2-(azetidin-3-yloxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-2-1-3-8(14-7)15-6-4-13-5-6/h1-3,6,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNCFTDPXVZMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yloxy)-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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